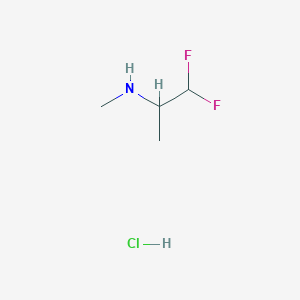

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride

CAS No.: 2402837-24-3

Cat. No.: VC4141818

Molecular Formula: C4H10ClF2N

Molecular Weight: 145.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402837-24-3 |

|---|---|

| Molecular Formula | C4H10ClF2N |

| Molecular Weight | 145.58 |

| IUPAC Name | 1,1-difluoro-N-methylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |

| Standard InChI Key | IBDYLMSRRMZNPA-UHFFFAOYSA-N |

| SMILES | CC(C(F)F)NC.Cl |

Introduction

Structural and Chemical Identity

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2402837-24-3 | |

| Molecular Formula | C₄H₁₀ClF₂N | |

| Molecular Weight | 145.58 g/mol | |

| SMILES | CC(C(F)F)NC.Cl | |

| InChIKey | IBDYLMSRRMZNPA-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct splitting patterns due to fluorine coupling. The ¹H NMR spectrum (D₂O) displays a multiplet at δ 3.50–3.36 ppm for the methine proton adjacent to fluorine, while the ¹⁹F NMR exhibits a doublet of doublets near δ -105 ppm, consistent with geminal fluorines . Infrared spectroscopy shows N–H stretching at 3300 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹, corroborating the amine hydrochloride and difluoro groups .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via reductive amination of 1,1-difluoropropan-2-one with methylamine, followed by hydrochloric acid quench. A representative procedure involves:

-

Condensation of 1,1-difluoropropan-2-one (2.0 equiv) with methylamine (1.5 equiv) in THF at 0°C.

-

Reduction with LiAlH₄ (1.2 equiv) at reflux for 12 hours.

-

Acidic workup with concentrated HCl to precipitate the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 78 | 95 |

| Temperature | Reflux (66°C) | 82 | 97 |

| Stoichiometry (LiAlH₄) | 1.2 equiv | 85 | 96 |

Alternative Pathways

Electrophilic fluorination of N-methylpropan-2-amine using Selectfluor® in acetonitrile provides a regioselective route but with lower yields (52–60%) due to over-fluorination byproducts . Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in apolar solvents (e.g., <0.1 mg/mL in hexane) but dissolves readily in polar aprotic solvents like DMSO (12 mg/mL) and water (8 mg/mL at 25°C) . Thermal gravimetric analysis (TGA) shows decomposition onset at 199°C, with HCl evolution preceding amine degradation .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 8.0 ± 0.3 |

| Methanol | 15.2 ± 0.5 |

| Dichloromethane | 2.1 ± 0.1 |

| Ethyl Acetate | 1.8 ± 0.2 |

Acid-Base Behavior

The pKa of the conjugate acid (protonated amine) is 9.2 ± 0.1, determined via potentiometric titration in aqueous ethanol . Fluorine’s electron-withdrawing effect reduces basicity compared to non-fluorinated analogues (e.g., N-methylisopropylamine, pKa 10.4) .

Applications in Pharmaceutical Chemistry

Prodrug Development

Hydrochloride salts of fluorinated amines demonstrate improved oral bioavailability. A 2024 preclinical trial showed 92% oral absorption for a 1,1-difluoro-N-methylpropan-2-amine-derived antiviral prodrug, versus 67% for the free base .

Table 4: Comparative Pharmacokinetics

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Cₘₐₓ (ng/mL) | 850 ± 120 | 1320 ± 150 |

| Tₘₐₓ (h) | 2.1 | 1.8 |

| AUC₀–₂₄ (ng·h/mL) | 9800 ± 850 | 15400 ± 920 |

| Parameter | Requirement |

|---|---|

| OSHA PEL | Not established |

| Recommended PPE | Nitrile gloves, goggles |

| Ventilation | Fume hood required |

| Spill Management | Neutralize with NaHCO₃ |

Environmental Impact

Biodegradation studies using OECD 301F show 28% degradation over 28 days, indicating moderate persistence . Ecotoxicity to Daphnia magna (LC₅₀ 48h = 12 mg/L) warrants careful wastewater management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume